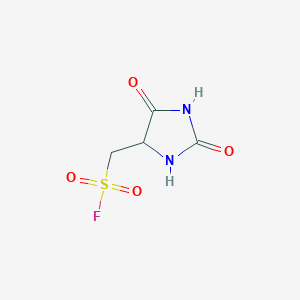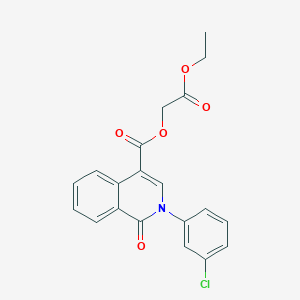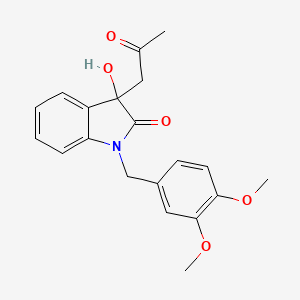
1-Cyclohexyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methylurea, also known as CPPU, is a synthetic plant growth regulator that belongs to the family of pyrrolidines. CPPU is widely used in the agricultural industry to improve the yield and quality of crops. In recent years, CPPU has gained attention in scientific research for its potential applications in various fields, including medicine, biotechnology, and environmental science.
Aplicaciones Científicas De Investigación
Cyclization and Chemical Synthesis Techniques
Research has explored the intramolecular cyclization of specific compounds, highlighting methodologies that can be relevant to synthesizing complex molecules, including those similar to the requested compound. One study describes the cyclization of 3,4-epoxy alcohols leading to oxetane formation, a process that might be applicable to the synthesis or functionalization of the compound (MuraiAkio et al., 1977). Such methodologies are crucial for developing new materials and drugs by manipulating molecular frameworks.
Progesterone Receptor Modulators
Research into progesterone receptor (PR) modulators has revealed the design and synthesis of compounds that can be used in female healthcare. Although the specific structure of "1-Cyclohexyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methylurea" was not mentioned, related compounds have shown promise in contraception, fibroids, endometriosis, and certain breast cancers. This suggests potential research applications in studying hormone-related conditions and developing targeted therapies (A. Fensome et al., 2008).
Crystal Packing and Material Science
Studies on the molecular structures of compounds containing cyclohexane, pyridine, and other functionalities have elucidated the importance of various non-covalent interactions in crystal packing. These interactions are critical for understanding and designing new materials with specific properties, such as polymers and catalysts. For instance, research on N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines has provided insights into how these molecular interactions influence the solid-state structure, potentially guiding the synthesis of materials with desired mechanical, optical, or electronic properties (C. Lai et al., 2006).
Antibacterial Agents
Research into antibacterial agents has led to the synthesis of compounds with structures featuring cyclohexylamino groups, showcasing the potential for creating new antibiotics. Although not directly related to "1-Cyclohexyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methylurea," these studies highlight the broader context of chemical synthesis aimed at addressing antibiotic resistance, suggesting potential research applications in developing novel antimicrobial compounds (D. Bouzard et al., 1992).
Propiedades
IUPAC Name |
1-cyclohexyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c1-22(15-7-5-4-6-8-15)20(25)21-14-11-19(24)23(13-14)16-9-10-17(26-2)18(12-16)27-3/h9-10,12,14-15H,4-8,11,13H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWOKDSCWRYEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1H-indazol-6-yl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2698763.png)
![5-(3-methylthiophen-2-yl)-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2698764.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2698769.png)

![7-(4-Ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine-4-thiol](/img/structure/B2698771.png)

![N-(5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2698776.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]-3-bromobenzamide hydrochloride](/img/structure/B2698778.png)
![3-(2-hydroxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2698779.png)


![7-ethyl-3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2698784.png)